molecular formula C14H8Cl2N2OS B2596302 3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 282729-77-5

3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2596302
M. Wt: 323.19
InChI Key: ZQWPQURIYITFBC-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms. The presence of a quinazolinone moiety suggests that it might have biological activity, as quinazolinone derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a sulfanyl group (-SH), and a 3,4-dichlorophenyl group. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The quinazolinone moiety might undergo reactions typical of amides, such as hydrolysis. The sulfanyl group might be susceptible to oxidation, and the 3,4-dichlorophenyl group might undergo reactions typical of aromatic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis and modification of quinazolinone derivatives, including structures similar to 3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, are subjects of active research. For instance, novel 4(3H)-quinazolinone derivatives have been synthesized for potential applications as anti-inflammatory and analgesic agents. These compounds are characterized by their diverse substituted groups, highlighting the adaptability of the quinazolinone core structure in drug design and development (Farag et al., 2012). Similarly, the oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one under various conditions yields multiple derivatives, showing the chemical versatility of the quinazolinone scaffold (Lezina et al., 2012).

Biological Activity and Applications

Quinazolinone derivatives, including those structurally related to 3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, have been studied for their biological activities. For instance, novel thioxoquinazolinone derivatives have been synthesized and evaluated for their anticonvulsant and antimicrobial activities, demonstrating the potential of these compounds in therapeutic applications (Rajasekaran et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity .

properties

IUPAC Name

3-(3,4-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-10-6-5-8(7-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWPQURIYITFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

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